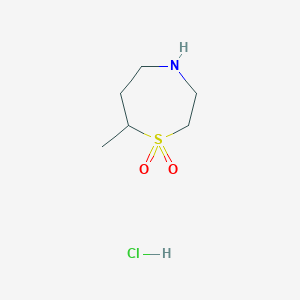

7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride

CAS No.: 1798747-20-2

Cat. No.: VC2958601

Molecular Formula: C6H14ClNO2S

Molecular Weight: 199.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798747-20-2 |

|---|---|

| Molecular Formula | C6H14ClNO2S |

| Molecular Weight | 199.7 g/mol |

| IUPAC Name | 7-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2S.ClH/c1-6-2-3-7-4-5-10(6,8)9;/h6-7H,2-5H2,1H3;1H |

| Standard InChI Key | PHWKJGSBRPVFMC-UHFFFAOYSA-N |

| SMILES | CC1CCNCCS1(=O)=O.Cl |

| Canonical SMILES | CC1CCNCCS1(=O)=O.Cl |

Introduction

Key Structural Features:

-

Core Ring System: Seven-membered thiazepane ring.

-

Functional Groups: Contains a methyl substitution at position 7 and a 1,1-dione functionality.

-

Salt Formation: Hydrochloride salt enhances solubility and stability.

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO2S·HCl |

| Molecular Weight | ~199.7 g/mol |

| Chemical Class | Thiazepane Derivative |

| Appearance | White crystalline solid |

Synthesis and Preparation

The synthesis of 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride involves multiple steps:

-

Cyclization Reaction: Starting with appropriate precursors, the seven-membered thiazepane ring is formed.

-

Oxidation: Introduction of the dione functionality at the 1-position using oxidizing agents such as hydrogen peroxide or potassium permanganate.

-

Salt Formation: The final compound is treated with hydrochloric acid to produce the hydrochloride salt.

Industrial Methods:

-

Large-scale production employs continuous flow reactors for high yield and purity.

-

Advanced purification techniques are used to meet industrial standards.

Chemical Reactions and Reactivity

This compound demonstrates diverse chemical reactivity due to its functional groups:

-

Oxidation: Can be further oxidized to sulfoxides or sulfones.

-

Reduction: Reduction of the dione group yields diols or other reduced derivatives.

-

Nucleophilic Substitution: The chloride ion in the hydrochloride salt can be replaced by nucleophiles such as amines or thiols under mild conditions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |

| Reduction | Sodium borohydride | Alcohols or amines |

| Nucleophilic Substitution | Ammonia, thiols | Substituted derivatives |

Applications in Research

7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has garnered attention in various scientific fields due to its unique chemical properties:

-

Medicinal Chemistry:

-

Investigated for potential antimicrobial and anticancer activities.

-

Explored as a precursor for drug development targeting enzyme inhibition or receptor modulation.

-

-

Synthetic Chemistry:

-

Used as a building block for synthesizing complex heterocyclic compounds.

-

-

Material Science:

-

Potential applications in developing new materials due to its sulfur-containing heterocycle.

-

Safety and Hazards

The compound exhibits moderate toxicity and requires careful handling:

| Hazard Classification | Details |

|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed (H302) |

| Skin Irritation | Causes irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Tract Irritation | May cause respiratory irritation (H335) |

Precautionary measures include wearing protective equipment and ensuring proper ventilation during handling.

Comparison with Similar Compounds

When compared to related thiazepane derivatives:

| Compound | Unique Features |

|---|---|

| 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride | Methyl substitution at position 7; hydrochloride salt form. |

| 7-Methyl-1,4-thiazepane-1,1-dioxide | Similar core structure but lacks hydrochloride salt. |

The hydrochloride form improves solubility and stability, making it more suitable for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume